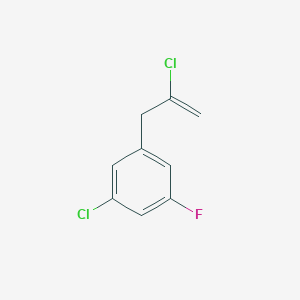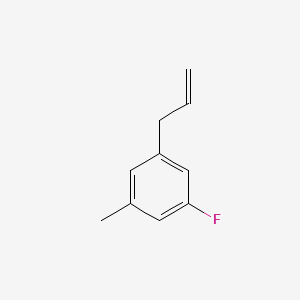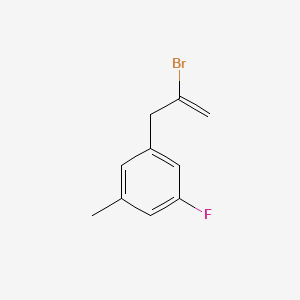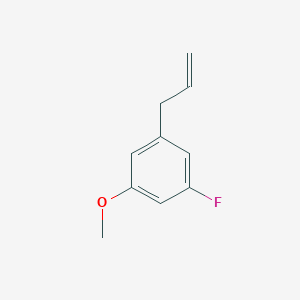![molecular formula C11H10ClF3 B3314795 2-Chloro-4-[(3-trifluoromethyl)phenyl]-1-butene CAS No. 951889-39-7](/img/structure/B3314795.png)
2-Chloro-4-[(3-trifluoromethyl)phenyl]-1-butene
Vue d'ensemble
Description
2-Chloro-4-[(3-trifluoromethyl)phenyl]-1-butene (CTMB) is an organic compound that is used in a wide variety of scientific research applications. It is a colorless liquid with a boiling point of 80°C and a melting point of -35°C. CTMB is a relatively stable compound and is relatively unreactive to most conditions. It is used in a variety of research applications, including synthesis, biochemistry, and physiology.
Applications De Recherche Scientifique
Electrochemical Synthesis and Reactions : 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, a compound structurally similar to 2-Chloro-4-[(3-trifluoromethyl)phenyl]-1-butene, was prepared by electrooxidative double ene-type chlorination. This process, involving electrolysis in a solvent system of dichloromethane and water, demonstrates the potential for synthesizing functionalized isoprene units using electrochemical methods (Uneyama, Hasegawa, Kawafuchi, & Torii, 1983).
Solvolysis Reactions : The solvolysis (nucleophilic substitution) of 2-methoxy-2-phenyl-3-butene in various solvents has been studied, providing insight into reaction mechanisms involving tertiary allylic carbocations, relevant to understanding the reactivity of similar chloro-substituted butenes (Jia, Ottosson, Zeng, & Thibblin, 2002).
Friedel-Crafts Alkylation : The stereochemistry of the Friedel-Crafts alkylation reaction using optically active 2-methyloxetane with benzene has been explored. By-products such as 4-chloro-2-butanol and 3-chloro-1-butanol were formed, showing the utility of this method in creating chloro-substituted butenes (Segi, Takebe, Masuda, Nakajima, & Suga, 1982).
Deprotonation and Regioselectivity : Chloro(trifluoromethyl)benzenes, closely related to the compound , have been shown to undergo deprotonation adjacent to the halogen substituent when treated with alkyllithiums. This highlights the potential for regioselective reactions in compounds with similar structures (Mongin, Desponds, & Schlosser, 1996).
Trifluoromethylation in Organic Synthesis : The trifluoromethylation of α,β-unsaturated ketones, including 4-Phenyl-3-(trifluoromethyl)butan-2-one, provides insights into creating trifluoromethylated compounds, an important class in pharmaceutical and agrochemical industries. This showcases the utility of trifluoromethyl groups in organic synthesis (Sato, Omote, Ando, & Kumadaki, 2006).
Mécanisme D'action
- Mitochondrial Complex III (Succinate-Cytochrome c Reductase) : Some analogs of this compound have demonstrated potent activity against mitochondrial complex III (SCR), which is a mixture of mitochondrial complex II and complex III .
- Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonism : The meningeal blood vessels and dura are innervated by peripheral sensory trigeminal nerves, producing CGRP. This compound may act as a CGRP receptor antagonist .
Biochemical Pathways
Propriétés
IUPAC Name |
1-(3-chlorobut-3-enyl)-3-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3/c1-8(12)5-6-9-3-2-4-10(7-9)11(13,14)15/h2-4,7H,1,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSHAXVPPBZUGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC(=CC=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-Chloro-3-[(2-methylthio)phenyl]-1-propene](/img/structure/B3314756.png)
![2-Chloro-3-[(4-methylthio)phenyl]-1-propene](/img/structure/B3314762.png)
![2-Methyl-3-[(4-methylthio)phenyl]-1-propene](/img/structure/B3314770.png)
![2-Methyl-3-[(2-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314783.png)
![2-Chloro-3-[(3-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314788.png)

![2-Bromo-4-[(3-trifluoromethyl)phenyl]-1-butene](/img/structure/B3314811.png)